{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide
Description
Properties
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-14(23)21-9-11-22(12-10-21)27(25,26)17-4-2-3-15(13-17)18(24)20-16-5-7-19-8-6-16/h2-8,13H,9-12H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRXMJHHGYBZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which allow for the efficient and scalable production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the piperazine ring.
Reduction: This reaction can reduce the carbonyl groups present in the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives .
Scientific Research Applications
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide involves its interaction with specific molecular targets and pathways. The piperazine ring and sulfonyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound shares structural motifs with other piperazine- and aryl-containing molecules, such as N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide (CAS RN: 148672-13-3, hereafter referred to as Compound A ) . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Feature | {3-[(4-Acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide | Compound A (CAS RN: 148672-13-3) |
|---|---|---|
| Core Structure | Phenylsulfonyl-acetylpiperazine + pyridyl carboxamide | Biphenyl-oxadiazole + methylpiperazine |
| Key Functional Groups | Sulfonyl, acetylpiperazine, pyridyl | Oxadiazole, methoxy, methylpiperazine |
| Molecular Weight (g/mol) | ~450 (estimated) | 497.59 |
| Solubility | Likely higher due to sulfonyl group | Moderate (methoxy may reduce solubility) |
| Metabolic Stability | Acetyl group may resist CYP450 oxidation | Methylpiperazine could undergo demethylation |
| Target Affinity | Pyridyl group favors kinase ATP-binding pockets | Oxadiazole may enhance selectivity for hydrophobic targets |
Key Findings from Structural Analysis
Piperazine Modifications : The acetyl group in the target compound likely reduces metabolic degradation compared to Compound A’s methylpiperazine, which is prone to demethylation .
Aromatic Systems: The pyridyl carboxamide in the target compound offers distinct electronic properties vs.
Solubility : The sulfonyl group in the target compound improves aqueous solubility, whereas Compound A’s methoxy and biphenyl groups may limit solubility .
Research Implications
- Pharmacokinetics : The acetylpiperazine and sulfonyl groups in the target compound may confer superior bioavailability compared to analogs like Compound A.
- Target Selectivity : The pyridyl carboxamide could favor kinase targets (e.g., EGFR or ALK), while Compound A’s oxadiazole might target enzymes requiring hydrophobic interactions (e.g., proteases).
Biological Activity
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide, identified by its CAS number 941831-10-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide is , with a molecular weight of 388.44 g/mol. The compound features a piperazine ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O4S |
| Molecular Weight | 388.44 g/mol |
| CAS Number | 941831-10-3 |
| IUPAC Name | 3-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide |
Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological targets. The sulfonamide moiety in this compound suggests potential activity against enzymes involved in metabolic pathways, particularly those linked to cancer and infectious diseases.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, such as serine proteases or carbonic anhydrases, which are crucial in tumor growth and pathogen survival.
- Antiviral Activity : Similar compounds have shown promise as inhibitors of viral replication, particularly against hepatitis C virus (HCV) by targeting non-structural proteins like NS4B .
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide.
Case Study: Antiviral Activity
A study focusing on sulfonamide derivatives demonstrated that compounds with structural similarities exhibited potent antiviral activity against HCV genotypes. The inhibition was attributed to their ability to disrupt viral replication processes .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of piperazine derivatives. Results indicated that certain derivatives were effective against cancer cell lines while showing minimal toxicity to normal cells .
Research Findings
Recent research has highlighted the following findings regarding the biological activity of related piperazine compounds:
- Anticancer Properties : Piperazine derivatives have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.
- Neuroprotective Effects : Some studies suggest that piperazine derivatives can inhibit acetylcholinesterase, presenting potential benefits in neurodegenerative conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
